![molecular formula C12H7Cl3N2O B3042838 N3-(2,4-dichlorophenyl)-4-chloronicotinamide CAS No. 680214-04-4](/img/structure/B3042838.png)
N3-(2,4-dichlorophenyl)-4-chloronicotinamide
Overview
Description
The compound “N3-(2,4-dichlorophenyl)-4-chloronicotinamide” appears to contain a nicotinamide group, which is a component of many biological compounds, including NAD+ and NADP+, two important cofactors in biological reactions . The 2,4-dichlorophenyl group is a common motif in many pharmaceuticals and pesticides .
Chemical Reactions Analysis
Nicotinamide derivatives are involved in a wide range of chemical reactions, particularly in biological systems. They can act as nucleophiles, electrophiles, or leaving groups, depending on the specific reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N3-(2,4-dichlorophenyl)-4-chloronicotinamide” would be influenced by its molecular structure. The presence of the dichlorophenyl and nicotinamide groups would likely make the compound relatively polar, with potential for hydrogen bonding .Scientific Research Applications
Environmental Remediation and Water Treatment
Background: Chlorophenols (CPs) are commonly found in industrial processes such as dye production, petroleum refining, and pharmaceutical manufacturing. Unfortunately, their persistence, bioaccumulation, and carcinogenicity pose significant environmental risks .
Application:- Degradation of 2,4-Dichlorophenol (2,4-DCP) in Water
Antifungal Agents
Background:- Antifungal Activity
Chemical Kinetics and Mechanistic Studies
Background:Mechanism of Action
Future Directions
properties
IUPAC Name |
4-chloro-N-(2,4-dichlorophenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O/c13-7-1-2-11(10(15)5-7)17-12(18)8-6-16-4-3-9(8)14/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNJMJNZTNXERU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C=CN=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3-(2,4-dichlorophenyl)-4-chloronicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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